4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Übersicht
Beschreibung
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is a complex organic compound with a unique structure that includes both imidazole and quinoxaline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction proceeds through intermediate stages involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control and solvent selection to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .
Wissenschaftliche Forschungsanwendungen
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoxaline ring.
Imidazo[4,5-d]pyridazine: Contains a pyridazine ring, offering different chemical properties and reactivity.
Uniqueness
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (often referred to as DIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C₉H₈N₆O₂
- Molecular Weight : 232.2 g/mol
- Structure : The compound features a fused imidazoquinoxaline structure which is critical for its biological activity.
Property | Value |
---|---|
Compound Name | This compound |
Molecular Weight | 232.2 g/mol |
Molecular Formula | C₉H₈N₆O₂ |
Anticancer Activity
Recent studies have demonstrated that DIQ exhibits potent anticancer properties against various human tumor cell lines. For instance:
- Cell Lines Tested :
- HCT116 (human colon carcinoma)
- HepG2 (liver hepatocellular carcinoma)
- MCF-7 (human breast adenocarcinoma)
In a study by Ghorab et al. (2019), DIQ derivatives showed significant cytotoxicity with IC₅₀ values ranging from 7.8 µM to over 10 µM against these cell lines. Notably, compound VIId was highlighted for its optimal inhibitory activity against HCT116 cells .
Cell Line | IC₅₀ (µM) | Activity Description |
---|---|---|
HCT116 | 7.8 | High cytotoxicity |
HepG2 | ~10 | Moderate cytotoxicity |
MCF-7 | >10 | Low cytotoxicity |
The anticancer activity of DIQ is attributed to its ability to induce apoptosis in cancer cells. The compound disrupts the cell cycle at the G2/M phase, leading to cell death. This mechanism was elucidated through flow cytometry analysis in various studies .
Antimicrobial Activity
DIQ also demonstrates significant antimicrobial properties. It has been reported to inhibit both Gram-positive and Gram-negative bacteria effectively. The dual activity as an anticancer and antimicrobial agent positions DIQ as a promising candidate for further drug development.
Case Studies and Findings
- Synthesis and Evaluation : A study synthesized several derivatives of DIQ and evaluated their biological activities. The results indicated that modifications in the side chains significantly influenced the potency against cancer cell lines and bacterial strains.
- Comparative Studies : In comparative studies with standard drugs like doxorubicin, some DIQ derivatives exhibited higher inhibitory effects on tumor growth while maintaining low toxicity to normal cells (IC₅₀ values > 100 μg/mL) .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific functional groups on the DIQ scaffold enhance its biological efficacy. For example, amide and sulfonamide modifications were shown to improve anticancer activity significantly .
Eigenschaften
IUPAC Name |
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDRCFHFRPYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176714 | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-40-9 | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924871-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.